Cas no 1334816-39-5 ((2S)-1-(2,4,5-trifluorophenyl)propan-2-amine)

(2S)-1-(2,4,5-trifluorophenyl)propan-2-amine is a chiral compound with a trifluorophenyl substituent. Its key advantages include high purity, excellent solubility in organic solvents, and specific chirality, making it ideal for use in enantioselective synthesis and research in pharmaceutical and agrochemical applications.
(2S)-1-(2,4,5-trifluorophenyl)propan-2-amine structure
1334816-39-5 structure
Product Name:(2S)-1-(2,4,5-trifluorophenyl)propan-2-amine
CAS No:1334816-39-5
MF:C9H10F3N
MW:189.177612781525
CID:5903414
PubChem ID:93989984
Update Time:2025-10-31

(2S)-1-(2,4,5-trifluorophenyl)propan-2-amine Chemical and Physical Properties

Names and Identifiers

    • (2S)-1-(2,4,5-trifluorophenyl)propan-2-amine
    • 1334816-39-5
    • EN300-1789094
    • Inchi: 1S/C9H10F3N/c1-5(13)2-6-3-8(11)9(12)4-7(6)10/h3-5H,2,13H2,1H3/t5-/m0/s1
    • InChI Key: QKVCEEJOYPBGQX-YFKPBYRVSA-N
    • SMILES: FC1C=C(C(=CC=1C[C@H](C)N)F)F

Computed Properties

  • Exact Mass: 189.07653381g/mol
  • Monoisotopic Mass: 189.07653381g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 26Ų

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Additional information on (2S)-1-(2,4,5-trifluorophenyl)propan-2-amine

Professional Introduction to (2S)-1-(2,4,5-trifluorophenyl)propan-2-amine (CAS No. 1334816-39-5)

(2S)-1-(2,4,5-trifluorophenyl)propan-2-amine, with the CAS number 1334816-39-5, is a significant compound in the field of pharmaceutical chemistry. This chiral amine derivative has garnered considerable attention due to its unique structural properties and potential applications in drug development. The presence of a trifluoromethyl group on the aromatic ring and the specific stereochemistry at the propan-2-amine moiety contribute to its distinct chemical behavior and reactivity.

The compound's molecular structure, featuring a substituted phenyl ring connected to an amine group via a propyl chain, makes it a versatile intermediate in organic synthesis. The trifluoromethyl group, a key feature of this molecule, enhances its lipophilicity and metabolic stability, which are critical factors in pharmaceutical design. These attributes have positioned (2S)-1-(2,4,5-trifluorophenyl)propan-2-amine as a valuable building block for the synthesis of biologically active agents.

In recent years, advancements in medicinal chemistry have highlighted the importance of stereoselective synthesis in developing novel therapeutics. The (S)-configuration of the amine group in (2S)-1-(2,4,5-trifluorophenyl)propan-2-amine plays a crucial role in determining its pharmacological properties. Studies have demonstrated that the stereochemistry of chiral amines can significantly influence their binding affinity to biological targets, making the precise control of such structures essential for drug efficacy.

Recent research has explored the utility of trifluorinated aromatic compounds in addressing various therapeutic challenges. The electron-withdrawing nature of the trifluoromethyl group influences the electronic properties of the aromatic ring, affecting its reactivity and interaction with biological systems. This has led to investigations into its potential as a pharmacophore in developing treatments for neurological disorders, inflammation, and infectious diseases.

The synthesis of (2S)-1-(2,4,5-trifluorophenyl)propan-2-amine involves sophisticated organic transformations that highlight the intersection of stereochemistry and functional group manipulation. Techniques such as asymmetric hydrogenation and chiral auxiliary-assisted reactions are commonly employed to achieve the desired stereochemical outcome. These synthetic strategies not only showcase the ingenuity of modern chemical methodology but also underscore the compound's significance in pharmaceutical research.

Current studies are delving into the pharmacokinetic profile of derivatives based on this scaffold. The metabolic stability conferred by the trifluoromethyl group is particularly noteworthy, as it can extend the half-life of drugs and improve their bioavailability. Additionally, computational modeling has been instrumental in predicting how modifications to this core structure might enhance its therapeutic potential.

The versatility of (2S)-1-(2,4,5-trifluorophenyl)propan-2-amine extends beyond its role as an intermediate; it also serves as a model compound for understanding fundamental principles in drug design. Its structural features provide insights into how substituents can modulate biological activity and how stereochemistry influences molecular recognition processes. Such knowledge is invaluable for designing next-generation pharmaceuticals with improved efficacy and reduced side effects.

In conclusion, (2S)-1-(2,4,5-trifluorophenyl)propan-2-amine (CAS No. 1334816-39-5) represents a compelling example of how structural innovation can drive advancements in medicine. Its unique combination of stereochemical precision and electronic modulation makes it a cornerstone in contemporary pharmaceutical research. As scientists continue to explore its potential applications, this compound is poised to play an increasingly pivotal role in shaping future therapeutic strategies.

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